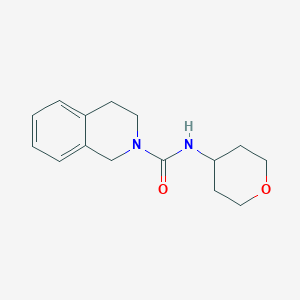

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide

Description

Properties

IUPAC Name |

N-(oxan-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-15(16-14-6-9-19-10-7-14)17-8-5-12-3-1-2-4-13(12)11-17/h1-4,14H,5-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNABQAYPVPKVHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with oxan-4-yl derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, especially involving the oxane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products where the oxane ring or the tetrahydroisoquinoline moiety has been modified .

Scientific Research Applications

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

Compound A’s key structural differentiator is the oxan-4-yl group, which confers moderate polarity (topological polar surface area: 50.4 Ų) and influences solubility and blood-brain barrier penetration. Below is a comparison with similar tetrahydroisoquinoline carboxamides:

Key Observations :

- Polarity vs.

- Neurotoxicity Contrast: Unlike MPTP, which induces parkinsonism via dopaminergic neuron destruction , Compound A’s tetrahydroisoquinoline core lacks the pro-neurotoxic tetrahydropyridine moiety.

Receptor Affinity and Selectivity

- P2X7 Antagonists () : Compounds 7 and 8 (arylpiperazine derivatives) exhibit high affinity for rat and human P2X7 receptors, critical for CNS disorder therapeutics. Compound A’s oxan-4-yl group may reduce off-target effects compared to phenylthio or benzamide substituents .

- κ-Opioid Antagonists (–3): Hydroxy-substituted tetrahydroisoquinolines (e.g., Compound 5) show potent κ-opioid receptor antagonism. The absence of a hydroxy group in Compound A suggests divergent target selectivity .

Therapeutic Potential and Limitations

- Safety Profile: Unlike MPTP’s neurotoxicity , tetrahydroisoquinoline carboxamides generally exhibit safer profiles, though substituent-dependent toxicity requires validation.

Biological Activity

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, anti-cancer, and antiviral activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with an oxan-4-yl substituent and a carboxamide functional group. Its molecular formula is C15H21N2O2, with a molecular weight of 277.35 g/mol. The presence of these functional groups is crucial for its biological activity.

Biological Activities

1. Antiviral Activity

Recent studies have demonstrated that tetrahydroisoquinoline derivatives exhibit antiviral properties against various viral strains. For instance, research indicated that certain derivatives of tetrahydroisoquinoline showed promising activity against human coronaviruses HCoV-229E and HCoV-OC43. The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions in enhancing antiviral efficacy.

| Compound Code | Cytotoxicity (CC50 µM) | Antiviral Activity (IC50 µM) | Selectivity Index (SI) |

|---|---|---|---|

| 4a | 670 ± 29 | 320 | - |

| 4c | 274 ± 12 | 100 | 35.8 |

| 4d | 299 ± 13 | 100 | 5.8 |

| 4e | 298 ± 13 | 100 | 9 |

*Data adapted from comparative studies on THIQ derivatives against coronavirus strains .

2. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. It acts as an inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt), a key regulator in autoimmune diseases. In mouse models of rheumatoid arthritis, the compound exhibited significant reduction in inflammation markers at lower doses compared to standard treatments .

3. Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. Tetrahydroisoquinolines have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell proliferation and survival.

Case Studies

Case Study 1: Antiviral Efficacy Against Coronaviruses

In a study focusing on the antiviral efficacy of THIQ derivatives, N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline demonstrated significant inhibition of viral replication in vitro. The compound's IC50 values were comparable to those of established antiviral agents, indicating its potential as a therapeutic candidate for viral infections .

Case Study 2: Anti-inflammatory Effects in Autoimmune Models

In another investigation involving autoimmune models, the compound was administered to mice with induced arthritis. Results showed a marked decrease in pro-inflammatory cytokines and improved clinical scores in treated groups compared to controls . This suggests that N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline may serve as a novel treatment for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and structural characterization methods for N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide?

- Synthetic Routes :

- Coupling Reactions : Amide bond formation is typically achieved using coupling agents like HBTU or HOBt with Boc-protected intermediates in solvents such as THF or CH2Cl2. For example, morpholine-containing analogs are synthesized via reductive amination using sodium triacetoxyborohydride in dichloroethane .

- Protection/Deprotection : Boc-protected intermediates are cleaved using BBr3 in dichloromethane, followed by purification via silica gel chromatography .

- Characterization :

- NMR and MS : 1H/13C NMR confirms regiochemistry and stereochemistry, while ESI-MS validates molecular weight (e.g., HRMS with <5 ppm error) .

- Elemental Analysis : Used to verify purity (>95%) .

Q. What pharmacological targets are associated with this compound?

- Primary Target : κ-opioid receptor (KOR) antagonist with subnanomolar potency (Ke = 0.37 nM) and >6,000-fold selectivity over μ- and δ-opioid receptors .

- Secondary Targets : Derivatives show activity as protein arginine methyltransferase 5 (PRMT5) inhibitors (IC50 < 100 nM) and discoidin domain receptor 1 (DDR1) tyrosine kinase inhibitors .

Advanced Research Questions

Q. How can structural modifications optimize selectivity for the κ-opioid receptor?

- Key Modifications :

- Methyl Substitutions : Adding methyl groups to the piperidine or tetrahydroisoquinoline scaffold enhances KOR selectivity. For instance, 4-Me-PDTic achieves Ke = 0.03 nM at KOR vs. >1,000 nM at μ/δ receptors .

- Chiral Centers : (3R,4R)-stereochemistry in the piperidine ring improves binding affinity .

- Methodology : Use [35S]GTPγS binding assays to quantify functional antagonism and selectivity ratios .

Q. What strategies improve brain penetration for CNS applications?

- Computational Predictors :

- Log BB : Values >0.3 indicate favorable blood-brain barrier penetration.

- CNS MPO Score : A score >4 (out of 6) correlates with brain exposure .

- Experimental Validation : In vivo rat studies show brain-to-plasma ratios >1:1 after IV administration .

Q. How are diastereomers managed during synthesis?

- Chiral Resolution : Use of (R)-3-quinuclidinol or (+)-tartaric acid for optical resolution .

- Chromatography : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) separates diastereomeric mixtures .

Q. Can photocatalytic methods be applied to synthesize derivatives?

- Semi-Dehydrogenation : MoS2/ZnIn2S4 nanocomposites catalyze the conversion of 1,2,3,4-tetrahydroisoquinoline to 3,4-dihydroisoquinoline under visible light (λ = 450 nm) with 85% yield .

- Conditions : Reactions are conducted in Schlenk tubes with 5 W LED irradiation and 10 mg catalyst loading .

Q. How are enzyme inhibitors (e.g., PRMT5) designed using this scaffold?

- Substituent Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.